1-Isobutylpyrrolidin-2-one
Description
1-Isobutylpyrrolidin-2-one (CAS: 2687-92-5) is a pyrrolidin-2-one derivative substituted with an isobutyl group at the 1-position of the lactam ring. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol and a purity of ≥98% .
Properties
IUPAC Name |
1-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)6-9-5-3-4-8(9)10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYGANTXQVDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396207 | |
| Record name | 1-Isobutylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2687-92-5 | |
| Record name | N-Isobutylpyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isobutylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Summary Table: Catalytic Hydrogenation Method
| Parameter | Details |
|---|---|
| Starting Material | 3-Cyano-5-methylhexanoate ester |
| Solvent | Organic solvent with ammonia/amine |
| Catalyst | Hydrogenation catalyst (e.g., Raney nickel) |
| Temperature Range | 25–85°C (optimal 45–55°C) |
| Reaction Time | Variable; shorter at higher temperature |
| Workup | Cooling, filtration, concentration |
| Yield | High (specific yield values not disclosed) |
| Industrial Suitability | High |
This method is described in a Chinese patent application emphasizing its industrial applicability and efficiency.
Bromine-Mediated Cyclization of (R)-3-Carbamoylmethyl-5-methylhexanoic Acid
Another method reported involves the cyclization of (R)-3-carbamoylmethyl-5-methylhexanoic acid using bromine and sodium hydroxide in aqueous medium, followed by extraction:
- Procedure :
- Bromine is slowly added to a cooled aqueous solution of sodium hydroxide.
- The chiral acid substrate is added gradually at low temperature (-10 to -5°C).
- The mixture is then slowly heated to 85-90°C and stirred for 8 hours to complete the cyclization.
- Isolation :
- The product is extracted with toluene at elevated temperature.
- The organic layer is washed and concentrated to yield 1-isobutylpyrrolidin-2-one as a light yellow oily liquid.
- Analytical Characterization :
- Purity and structure confirmed by TLC, HPLC, IR, MS, and NMR.
- Significance :
- This method provides a route to the optically active form of the intermediate.
- The process is detailed in a research report focused on impurity profiling and regulatory compliance for pregabalin synthesis.
Summary Table: Bromine-Mediated Cyclization
| Parameter | Details |
|---|---|
| Starting Material | (R)-3-Carbamoylmethyl-5-methylhexanoic acid |
| Reagents | Bromine, Sodium hydroxide |
| Solvent | Water |
| Temperature Profile | -10 to -5°C (addition), then 85-90°C (reaction) |
| Reaction Time | Approx. 8 hours at 85-90°C |
| Workup | Toluene extraction, washing, concentration |
| Product Form | Light yellow oily liquid |
| Optical Activity | Retained (chiral intermediate) |
| Analytical Methods | TLC, HPLC, IR, MS, NMR |
This method is suitable for producing optically active intermediates and is supported by detailed impurity analysis data.
Wittig Reaction Followed by Double-Bond Hydrogenation
A third approach involves a two-step synthetic sequence starting from pyrrolidine-2,4-diketone:
- Step 1: Wittig Reaction
- Pyrrolidine-2,4-diketone undergoes a Wittig reaction to introduce the isobutyl substituent at the 4-position, yielding an unsaturated intermediate.
- Step 2: Double-Bond Hydrogenation
- The unsaturated intermediate is subjected to catalytic hydrogenation to saturate the double bond, forming this compound.
- Advantages :
- This method is noted for simplicity, high yield, and suitability for large-scale industrial production.
- Process Characteristics :
- The reactions are straightforward and can be controlled to minimize side products.
- The method is detailed in Japanese patent documents emphasizing process efficiency and cost-effectiveness.
Summary Table: Wittig and Hydrogenation Method
| Parameter | Details |
|---|---|
| Starting Material | Pyrrolidine-2,4-diketone |
| Key Steps | Wittig reaction, catalytic hydrogenation |
| Catalyst | Hydrogenation catalyst (e.g., Pd/C) |
| Yield | High |
| Scalability | Suitable for industrial scale |
| Process Complexity | Moderate; requires two-step synthesis |
| Purity and Quality | High, with minimal impurities |
This method offers a synthetic alternative to direct hydrogenation or cyclization routes and is well-suited for industrial application.
Research Findings and Notes
- The catalytic hydrogenation method is favored for its operational simplicity and short reaction cycle, making it ideal for large-scale manufacturing of pregabalin intermediates.
- Bromine-mediated cyclization offers a route to optically active intermediates essential for chiral drug synthesis, with well-documented impurity profiles and analytical characterization.
- The Wittig plus hydrogenation approach provides a flexible synthetic route with high yields and is supported by patent literature highlighting its industrial applicability.
- Across all methods, reaction monitoring techniques such as TLC, HPLC, and spectroscopic methods (IR, MS, NMR) are critical for ensuring product quality and purity.
- Temperature control is a common critical parameter influencing reaction time and yield in all methods.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of pyrrolidin-2-ones can be achieved using copper(II) acetate and Oxone .
Common Reagents and Conditions:
Oxidation: Copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at 80°C.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Applications
- Pregabalin Lactose Conjugates: 1-Isobutylpyrrolidin-2-one is found in pregabalin lactose conjugates, which are being researched for treating central nervous system disorders, including epilepsy, Huntington's disease, cerebral ischemia, Parkinson's disease, tardive dyskinesia, and spasticity . These conjugates may also be useful in treating depression, anxiety, pain, sleep disorders, and psychosis .
- Synthesis of Bioactive Compounds: this compound serves as a precursor in synthesizing structurally diverse compounds with potential bioactivity . For example, it is a structural component in pericoannosin B, a compound isolated from Periconia sp., which has shown cytotoxic effects against several cancer cell lines .
- Antimicrobial Activity: Some derivatives and compounds containing the isobutylpyrrolidin-2-one moiety exhibit antimicrobial activity against bacteria and fungi .
Chemical Research
- Maillard Reaction Product: this compound is a product of the Maillard reaction between pregabalin and lactose . Understanding this reaction is crucial in pharmaceutical formulations to prevent the formation of unwanted byproducts during storage .
- Organic Synthesis: The lactam form of pregabalin, which includes this compound, can be generated through the cyclization of pregabalin in organic solvents . This process is valuable for producing high yields of the compound with high purity .
- Dual-Acting Ligands: In designing dual-acting ligands, introducing an isobutyl chain on the nitrogen atom of pyrrolidine, as seen in this compound, can maintain high affinity for certain receptors, such as 5-HT6R and D3R .
Data Table: Examples of Compounds Containing this compound and Their Activities
Mechanism of Action
The mechanism of action of 1-Isobutylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest that pyrrolidinones can bind to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie their anticancer activity . The compound’s effects are mediated through its ability to modulate various biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 1-Isobutylpyrrolidin-2-one with five structurally related pyrrolidin-2-one derivatives, highlighting substituents, molecular weights, and key properties:
| Compound Name | CAS | Molecular Formula | Substituents | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|---|
| This compound | 2687-92-5 | C₈H₁₅NO | Isobutyl | 141.21 | 98% |
| 4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one | 491874-24-9 | C₁₈H₁₅N₃O | Benzoimidazolyl, o-tolyl | 289.33 | N/A |
| 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one | 948007-47-4 | C₁₁H₁₁N₂O₃ | Amino-benzodioxolyl | 219.22 | N/A |
| (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone | 105526-85-0 | C₂₄H₂₃NO₂ | Trityloxymethyl | 357.44 | 98% |
| 1-Acetyl-2-pyrrolidinone | N/A | C₆H₉NO₂ | Acetyl | 127.14 | N/A |
Key Comparative Analysis
Isobutyl vs. Aromatic Substituents
- This compound (141.21 g/mol) features an aliphatic isobutyl group, enhancing lipophilicity compared to aromatic derivatives like 4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (289.33 g/mol). The latter’s benzoimidazolyl and o-tolyl groups introduce aromatic π-systems, which may facilitate π-π stacking interactions in drug-receptor binding .
- 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one (219.22 g/mol) contains an amino-benzodioxolyl group, combining electron-donating (amino) and electron-withdrawing (benzodioxol) effects. This could modulate solubility and reactivity compared to the purely hydrophobic isobutyl group .
Isobutyl vs. Trityloxymethyl Substituents
- The trityloxymethyl group in (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone (357.44 g/mol) adds steric bulk and a triphenylmethyl moiety, drastically increasing molecular weight and reducing solubility in polar solvents. This contrasts with the compact isobutyl group, which balances lipophilicity and steric hindrance .
Isobutyl vs. Acetyl Substituents
- 1-Acetyl-2-pyrrolidinone (127.14 g/mol) has an electron-withdrawing acetyl group, which may increase electrophilicity at the lactam carbonyl, enhancing reactivity in nucleophilic acyl substitution reactions. The isobutyl group, being electron-donating, likely stabilizes the lactam ring against such reactions .
Biological Activity
1-Isobutylpyrrolidin-2-one (IBP) is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological properties of IBP, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a cyclic amide with the molecular formula C_8H_15NO. Its structure features a pyrrolidine ring substituted with an isobutyl group, which contributes to its unique biological properties.
1. Neuroprotective Effects
IBP has been identified as having neuroprotective properties, particularly in models of neurodegenerative diseases such as Huntington's disease. Studies indicate that IBP may enhance neuronal survival and promote neurotrophic effects, which are crucial for maintaining neuronal health and function .
2. Antinociceptive Activity
Research has shown that IBP exhibits significant antinociceptive effects, making it a candidate for pain management therapies. In animal models, IBP demonstrated the ability to reduce pain responses, suggesting its potential utility in treating neuropathic pain conditions .
3. Antidepressant-like Effects
In behavioral studies, IBP has shown promise as an antidepressant-like agent. It appears to modulate neurotransmitter systems involved in mood regulation, potentially offering a new avenue for treating depression .
The biological activity of IBP can be attributed to several mechanisms:
- Modulation of Neurotransmitters : IBP influences the levels of key neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation and pain perception.
- Inhibition of Neuroinflammation : It exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which can contribute to neuronal damage in various disorders .
- Calcium Channel Modulation : As a K^+ channel activator, IBP may help regulate calcium influx in neurons, thereby protecting against excitotoxicity associated with neurodegenerative diseases .
Case Study 1: Neuroprotection in Huntington's Disease
A study assessed the neuroprotective effects of IBP on striatal neurons in a Huntington's disease model. The results indicated that treatment with IBP significantly reduced neuronal apoptosis and improved motor function in treated animals compared to controls .
Case Study 2: Pain Relief in Neuropathic Pain Models
In a neuropathic pain model induced by nerve injury, administration of IBP led to a marked decrease in mechanical allodynia and thermal hyperalgesia. These findings support its potential application as an analgesic agent .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-Isobutylpyrrolidin-2-one, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, reacting isobutylamine with γ-butyrolactone under catalytic acidic conditions can yield the target compound. Key factors include:
- Temperature : Elevated temperatures (>100°C) may accelerate side reactions, reducing purity .
- Catalyst choice : Lewis acids (e.g., ZnCl₂) improve regioselectivity but may require post-reaction neutralization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification .
Characterization via NMR (¹H/¹³C) and HPLC (≥95% purity) is critical for validating synthetic success .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar pyrrolidinone derivatives?
- ¹H NMR : The isobutyl group exhibits distinct splitting patterns (e.g., a doublet of doublets for CH₂ protons adjacent to the branched carbon) .
- IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the lactam ring, while alkyl C-H stretches (~2850–2960 cm⁻¹) verify the isobutyl substituent .
- Mass spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular formula (C₈H₁₅NO, m/z 141.12) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as pyrrolidinones may irritate mucous membranes .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the carbonyl group is a likely site for nucleophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity. Pyrrolidinone derivatives often exhibit activity against kinases or proteases due to hydrogen-bonding motifs .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Dose-response assays : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to compare studies .
- Metabolic stability testing : Use liver microsomes to evaluate compound degradation, which may explain variability in in vivo efficacy .
- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., fluorinated isobutyl groups) to isolate structure-activity relationships .
Q. How does the steric bulk of the isobutyl group influence the compound’s physicochemical properties (e.g., solubility, logP)?
Q. What methodologies validate the environmental impact of this compound in ecotoxicology studies?
- Acute toxicity assays : Use Daphnia magna or zebrafish embryos to determine LC₅₀ values .
- Biodegradation testing : Monitor compound breakdown via HPLC-MS in simulated wastewater to assess persistence .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Reaction monitoring : Use inline FTIR or LC-MS to track intermediate formation and optimize reaction time .
- Reproducibility checks : Validate protocols across multiple labs, controlling for variables like solvent grade and moisture content .
Q. What analytical techniques confirm the absence of regioisomeric byproducts in this compound synthesis?
- Chiral HPLC : Resolve enantiomers if asymmetric centers are present .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm regiochemistry .
Methodological Best Practices
Q. How to design a robust SAR study for this compound analogs?
- Scaffold diversification : Modify the pyrrolidinone ring (e.g., introduce substituents at C-3 or C-4) .
- High-throughput screening : Test libraries of analogs against target panels (e.g., kinase inhibitors) to identify hits .
Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity data?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate efficacy/potency .
- ANOVA : Compare means across treatment groups, adjusting for multiple comparisons (e.g., Tukey’s test) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
